![molecular formula C13H19NO5S2 B7577623 2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid](/img/structure/B7577623.png)
2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid
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Overview
Description
2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid, also known as DMTS-PPA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to possess a range of interesting pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid is not fully understood. However, it is believed that the compound works by inhibiting the formation and aggregation of amyloid-beta plaques. Additionally, 2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid has been found to possess antioxidant and anti-inflammatory properties, which may further contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid has been found to possess a range of interesting biochemical and physiological effects. Studies have shown that the compound can inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Additionally, 2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid has been found to possess antioxidant and anti-inflammatory properties, which may further contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of studying 2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid in the laboratory is its relatively straightforward synthesis. Additionally, the compound has been found to possess a range of interesting pharmacological properties, which make it an attractive target for further research. However, one limitation of studying 2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid is its potential toxicity. Further studies are needed to determine the safety of the compound and its potential side effects.
Future Directions
There are several potential future directions for research on 2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid. One promising area of research is the development of new Alzheimer's disease treatments based on the compound. Additionally, further studies are needed to determine the safety and efficacy of 2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid in animal models and humans. Finally, the compound may also have potential applications in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
Synthesis Methods
The synthesis of 2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid involves the reaction of 2,5-dimethyl-3-thiophenecarboxylic acid with piperidine and sulfonyl chloride. The resulting compound is then further reacted with acetic anhydride to produce the final product. The synthesis of 2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid has been reported in several scientific publications and has been found to be a relatively straightforward process.
Scientific Research Applications
2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a potential treatment for Alzheimer's disease. Studies have shown that 2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid can inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Additionally, 2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid has been found to possess antioxidant and anti-inflammatory properties, which may further contribute to its therapeutic potential.
properties
IUPAC Name |
2-[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S2/c1-9-7-12(10(2)20-9)21(17,18)14-5-3-11(4-6-14)19-8-13(15)16/h7,11H,3-6,8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBRXPIDTPWJRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)N2CCC(CC2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid |
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